molecular formula C7H11BrN4O2S B2598546 Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide CAS No. 231621-74-2

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide

Cat. No.: B2598546
CAS No.: 231621-74-2
M. Wt: 295.16
InChI Key: LIBLLNBLKAGOQW-UHFFFAOYSA-N
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Description

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide is a synthetic organic compound with the molecular formula C7H11BrN4O2S.

Preparation Methods

The synthesis of ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide involves multiple steps. One common method includes the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with carbamimidamide in the presence of hydrobromic acid . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide can be compared with other similar compounds, such as:

    Ethyl 2-amino-1,3-thiazole-4-carboxylate: This compound shares a similar thiazole ring structure but lacks the carbamimidamido group.

    Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate: This compound has an additional aminoethyl group, which may confer different chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(diaminomethylideneamino)-1,3-thiazole-4-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S.BrH/c1-2-13-5(12)4-3-14-7(10-4)11-6(8)9;/h3H,2H2,1H3,(H4,8,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBLLNBLKAGOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N=C(N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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